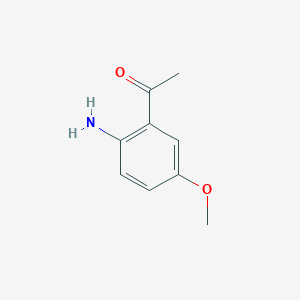

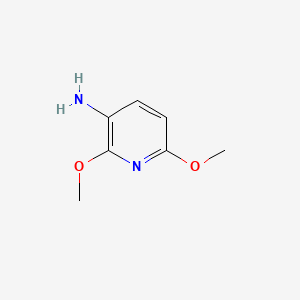

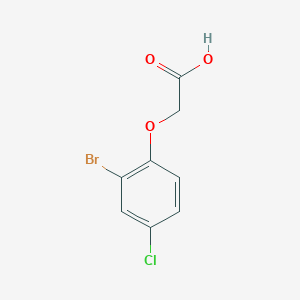

![molecular formula C12H16BrNO2 B1269199 4-[2-(3-Bromophenoxy)ethyl]morpholine CAS No. 435283-95-7](/img/structure/B1269199.png)

4-[2-(3-Bromophenoxy)ethyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “4-[2-(3-Bromophenoxy)ethyl]morpholine” involves reactions under controlled conditions, often with the use of specific reagents to introduce the bromophenoxy and ethyl morpholine functionalities. For example, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) involves reacting 4-(2-chloroethyl)morpholine hydrochloride with generated reagents under a nitrogen atmosphere, showcasing a method to introduce ether and morpholine groups to a molecular structure (Singh et al., 2000).

Molecular Structure Analysis

The structural analysis of related compounds involves various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies reveal the orientation of functional groups, bond lengths, and overall molecular geometry. For instance, the crystal structure of trans-[PdCl2(L1)2] and trans-[PdCl2(L2)2] provides insight into the coordination environment and bond lengths, contributing to the understanding of how similar compounds might be structured (Singh et al., 2000).

Chemical Reactions and Properties

Compounds with structures similar to “4-[2-(3-Bromophenoxy)ethyl]morpholine” participate in various chemical reactions, including complexation with metals, highlighting their potential as ligands in coordination chemistry. The ability of these compounds to form complexes with palladium(II) and mercury(II), as shown by their reactions leading to the formation of compounds such as trans-[PdCl2(L1)2], demonstrates their reactive nature and potential applications in catalysis and material science (Singh et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Derivatives and Condensation Products : In a study, 4-Morpholinocoumarin was synthesized from 4-(2-hydroxythiobenzoyl)morpholine with ethyl bromoacetate, leading to cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones (Jagodziński, Wesołowska, & Sośnicki, 2000).

Complexation with Palladium and Mercury : Another study explored the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II). This research demonstrates the potential of morpholine derivatives in forming metal complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Catechol Oxidase Models : A study synthesized unsymmetrical compartmental dinucleating ligands, including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(morpholin-4-yl)ethyl}aminomethyl]phenol, to model the active site of type 3 copper proteins. This research highlights the role of morpholine derivatives in mimicking biological catalytic sites (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).

Antibacterial Study of Morpholine Derivatives : A study on 4-(2-aminoethyl)morpholine derivatives demonstrated significant antibacterial activity, showing the potential of morpholine compounds in pharmacological applications (Aziz‐ur‐Rehman, Masih, Abbasi, Siddiqui, Hussain, & Rasool, 2016).

Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate : Another study involved the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone by enamination with 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine, showcasing the versatility of morpholine derivatives in organic synthesis (Hao Zhi-hui, 2007).

Reactions with Ethyl Azidoformate : A study on the reactions of ethyl azidoformate with morpholines highlighted the diversity of chemical reactions and products involving morpholine derivatives (Tsuchida, Koyama, Mitani, & Takeuchi, 1980).

Self-Assembling Polymers : Research on the reaction of N-ethyl morpholine with Et2O adduct of AlH3 demonstrated the formation of alane-rich hydride-bridged polymers, signifying the potential of morpholine derivatives in polymer chemistry (Andrews, Raston, Skelton, & White, 1997).

Synthesis of Pyridine and Pyrimidine Rings : Morpholine derivatives were utilized in the synthesis of 3-substituted 2(1H)-pyridones and pyrimidines, showcasing the use of morpholine compounds in heterocyclic chemistry (Ratemi, Namdev, & Gibson, 1993).

Catalyzing Carbon-Nitrogen Bond Formation : A study demonstrated the use of morpholine in catalyzing the formation of a carbon-nitrogen bond at the beta position of saturated ketones, indicating its role in catalytic processes (Ueno, Shimizu, & Kuwano, 2009).

Synthesis and Biological Activity : Morpholine derivatives were synthesized and characterized for biological activities like antibacterial, antioxidant, and anti-TB. This indicates their potential in the development of new pharmaceuticals (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Safety and Hazards

The safety data sheet for “4-[2-(3-Bromophenoxy)ethyl]morpholine” suggests avoiding dust formation and avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Eigenschaften

IUPAC Name |

4-[2-(3-bromophenoxy)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKFMBAOEVINLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355502 |

Source

|

| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3-Bromophenoxy)ethyl]morpholine | |

CAS RN |

435283-95-7 |

Source

|

| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.